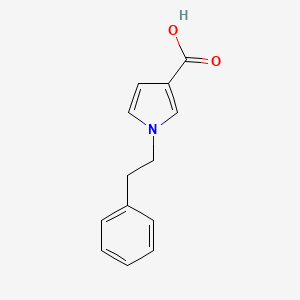
2-Benzyl-4,4,4-trifluorobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as “(S)-2-Amino-4,4,4-trifluorobutanoic acid”, has been reported in the literature . The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-Benzyl-4,4,4-trifluorobutanoic acid and its derivatives have been extensively studied for their applications in asymmetric synthesis. For instance, both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid have been successfully synthesized through enantioselective processes. This involves key steps such as trifluoromethylation, Sharpless asymmetric dihydroxylation, nucleophilic opening of cyclic sulfate, palladium-catalyzed selective hydrogenation, and oxidation, demonstrating the compound's versatility in stereochemical manipulations (Jiang, Qin, & Qing, 2003).
Large-Scale Preparation for Drug Design
The compound's derivatives, particularly enantiomerically pure versions of 2-amino-4,4,4-trifluorobutanoic acid, are in high demand as bioisosteres of leucine moieties in drug design. A specialized method has been developed for the large-scale preparation of these derivatives, showcasing the compound's significant role in pharmaceutical manufacturing and research (Han et al., 2019).
Radical Reactivity and Synthetic Applications
This compound exhibits remarkable reactivity, particularly in radical addition reactions. The compound has facilitated new synthetic approaches to γ-silyloxy-α,β,β-trifluorobutanoic acid derivatives, which are valuable precursors for a range of medicinally and pharmaceutically important organic molecules. This reactivity opens up avenues for novel synthetic methodologies and the exploration of new drug candidates (Tamamoto et al., 2016).
Novel Inhibitors and Antioxidants
Research has identified 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids as a new class of effective and selective inhibitors for carboxylesterase (CES), without substantially affecting related cholinesterases. These compounds also possess high radical-scavenging activity, highlighting their potential as both therapeutic agents and protective antioxidants (Khudina et al., 2019).
Zukünftige Richtungen
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisosteres of leucine moiety in drug design . Therefore, the development of efficient methods for the synthesis of these compounds, including “2-Benzyl-4,4,4-trifluorobutanoic acid”, could be a valuable direction for future research.
Eigenschaften
IUPAC Name |
2-benzyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBTJCXRVBCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)
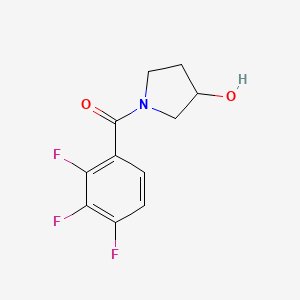
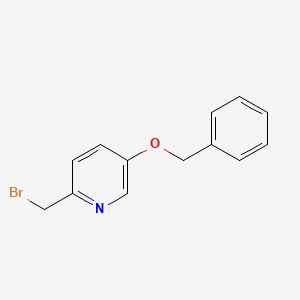
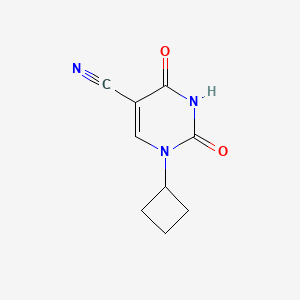
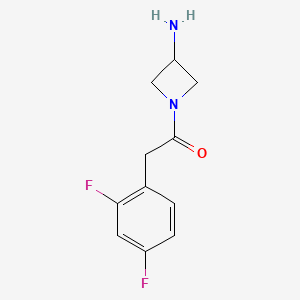
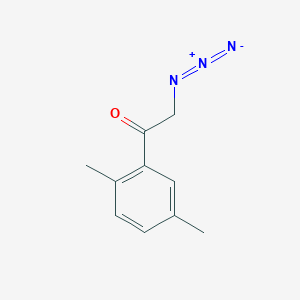
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)
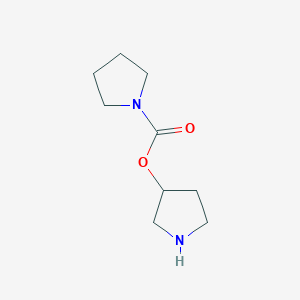
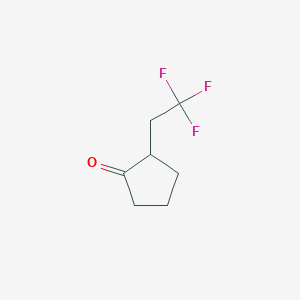

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)
